N-Methyl-N'-(hydroxy-PEG2)-Cy5

PROTAC ERα degradation linker SAR

Selecting a PROTAC linker with incorrect PEG length or unreactive termini can compromise ternary complex formation and waste synthesis efforts. N-Methyl-N'-(hydroxy-PEG2)-Cy5 solves this by providing a rigidly defined ~8-10 atom PEG2 spacer and a modifiable terminal -OH group. - Enables custom esterification/etherification workflows not possible with methyl-capped or pre-activated NHS analogs. - Cy5 core (Ex/Em 649/667 nm) supports direct confocal imaging of cellular uptake and trafficking. - Short PEG2 architecture prevents excessive flexibility that can reduce degradation efficacy vs. PEG3/PEG4 linkers.

Molecular Formula C32H41ClN2O3
Molecular Weight 537.1 g/mol
Cat. No. B11827087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N'-(hydroxy-PEG2)-Cy5
Molecular FormulaC32H41ClN2O3
Molecular Weight537.1 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCO)(C)C)C)C.[Cl-]
InChIInChI=1S/C32H41N2O3.ClH/c1-31(2)25-13-9-11-15-27(25)33(5)29(31)17-7-6-8-18-30-32(3,4)26-14-10-12-16-28(26)34(30)19-21-36-23-24-37-22-20-35;/h6-18,35H,19-24H2,1-5H3;1H/q+1;/p-1
InChIKeyNEMABWCDKYHROP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N'-(hydroxy-PEG2)-Cy5: PROTAC Linker & Fluorescent Tracer


2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride, commonly referred to as N-Methyl-N'-(hydroxy-PEG2)-Cy5, is a cyanine dye derivative characterized by a Cy5 fluorophore core and a polyethylene glycol (PEG2) linker terminated with a hydroxyl group . This compound serves as a bifunctional reagent in chemical biology, combining the well-established near-infrared fluorescence of Cy5 (excitation/emission maxima at 649/667 nm) with a short, flexible PEG spacer suitable for constructing proteolysis-targeting chimeras (PROTACs) . The chloride counterion enhances solubility in polar solvents, while the PEG2 moiety provides a defined distance (approximately 8–10 atoms) between the dye and any conjugated ligand, offering a distinct architectural option compared to longer PEG linkers .

1
PEG2 linker scaffold for PROTAC design and linker SAR studies
2
Terminal hydroxyl enables selective derivatization for custom conjugation workflows
3
Cy5 fluorophore supports near-infrared fluorescent detection in live-cell studies

Why Generic Cy5 Substitution Fails


Interchanging N-Methyl-N'-(hydroxy-PEG2)-Cy5 with other Cy5 analogs without considering linker architecture can undermine experimental outcomes. While the Cy5 core provides consistent spectral properties, the PEG2 spacer and terminal hydroxyl group are not interchangeable features; they directly influence molecular solubility, spatial orientation, and subsequent conjugation efficiency . Studies demonstrate that linker length in PROTACs critically impacts degradation efficacy: PEG2, PEG3, and PEG4 linkers yield distinct degradation profiles even when attached to identical warheads [1]. Furthermore, the hydroxyl terminus enables selective derivatization (e.g., esterification, etherification) that is not possible with methyl-terminated or NHS-activated analogs, making this compound uniquely suited for custom conjugation workflows .

PEG linker length
Variation in PEG unit count (PEG2 vs. PEG3/PEG4) can shift PROTAC degradation efficacy; linker identity is critical for target-specific activity.
Terminal group functionality
Methyl-capped analogs lack the hydroxyl reactive handle, limiting post-synthesis derivatization and custom conjugation workflows.

N-Methyl-N'-(hydroxy-PEG2)-Cy5 vs. Closest Analogs


PEG2 Linker ERα Degradation Profile

In a study optimizing decoy nucleic acid-based PROTACs, compounds with PEG2, PEG3, and PEG4 linkers were synthesized and evaluated for ERα degradation. While all three exhibited similar ERα binding (IC50 = 30–50 nM), the PEG3 linker (LCL-ER(dec)) demonstrated the highest degradation activity, with PEG2 and PEG4 showing reduced efficacy [1]. This head-to-head comparison underscores that linker length is not a trivial variable; the shorter PEG2 architecture provides a specific spatial constraint that may be advantageous or disadvantageous depending on the target system.

Linker Length vs. Degradation
Head-to-head
PEG3 showed highest ERα degradation; PEG2 and PEG4 exhibited reduced activity.
Short PEG2 spacer imposes specific spatial constraints that may not maximize degradation for all targets.
Qualitative ranking; exact degradation values not reported.
PROTAC ERα degradation linker SAR

Hydroxyl Terminus Conjugation Advantage

N-Methyl-N'-(hydroxy-PEG2)-Cy5 features a terminal hydroxyl group that can be selectively derivatized (e.g., esterification, etherification, or conversion to a leaving group) for custom conjugation to ligands or solid supports . In contrast, the closest analog, N-methyl-N'-(m-PEG4)-Cy5, possesses a methyl-capped PEG chain that is chemically inert and cannot be further modified . This functional distinction is critical for users requiring a linker that can be tailored to specific chemical handles.

Terminal Group Reactivity
Class-level inference
Terminal hydroxyl (–OH) enables selective derivatization; methyl-capped analog (–CH3) is inert.
Hydroxyl group provides a reactive handle for custom conjugation, expanding synthetic utility vs. inert analogs.
Based on chemical structure comparison; no experimental data provided.
PROTAC synthesis linker functionalization conjugation chemistry

Reduced Sequence-Dependent Fluorescence Quenching

Studies on Cy5-labeled oligonucleotides reveal that the fluorescence intensity of Cy5 is strongly sequence-dependent, dropping by ~65% from its maximum depending on the adjacent nucleotide [1]. While this data is for unconjugated Cy5, the PEG2 linker in N-Methyl-N'-(hydroxy-PEG2)-Cy5 is expected to mitigate some of this quenching by providing spatial separation between the dye and the biomolecule . This class-level inference suggests that the PEG2 spacer may reduce sequence-dependent bias compared to direct Cy5 labeling, though direct comparative data for this specific compound are lacking.

Sequence-Dependent Quenching
Class-level inference
Unconjugated Cy5 fluorescence drops ~65% across sequences; PEG2 spacer expected to reduce quenching.
PEG2 spacer may moderate sequence-dependent bias, supporting more consistent fluorescence across sequences.
No direct data for this compound; qualitative expectation from class behavior.
Cy5 fluorescence DNA labeling sequence bias

N-Methyl-N'-(hydroxy-PEG2)-Cy5 Applications


PROTAC Synthesis with PEG2 Spacer

When constructing PROTACs where a short linker (approximately 8–10 atoms) is necessary to achieve optimal ternary complex geometry, N-Methyl-N'-(hydroxy-PEG2)-Cy5 provides a well-characterized PEG2 scaffold. As demonstrated in linker optimization studies, even single-unit differences in PEG length can alter degradation efficacy [1]. This compound is particularly suitable for targets where a PEG3 or PEG4 linker would introduce excessive flexibility or steric hindrance.

Custom Conjugation via Hydroxyl Group

For workflows requiring further derivatization, the terminal hydroxyl group serves as a reactive handle for esterification, etherification, or conversion to a leaving group. This functionality enables attachment of diverse ligands (e.g., E3 ligase binders, targeting moieties) that are not compatible with pre-activated NHS esters or click chemistry reagents . In contrast, methyl-capped PEG analogs cannot be modified post-synthesis.

Fluorescent Tracing of PROTAC Cellular Uptake

The Cy5 fluorophore (Ex/Em 649/667 nm) allows for direct visualization of PROTAC distribution in live cells using standard confocal microscopy. The PEG2 spacer maintains the dye at a defined distance from the bioactive ligands, potentially reducing fluorescence quenching compared to direct Cy5 labeling [2]. This enables real-time monitoring of PROTAC cellular entry and intracellular trafficking.

Application
Selection Property
Validation Focus
PROTAC linker SAR studies
PEG2 spacer length (approx. 8–10 atoms)
Linker-length-dependent degradation profiles
Custom conjugation workflows
Terminal hydroxyl reactivity
Derivatization compatibility and product purity
Live-cell fluorescence tracing
Cy5 near-infrared fluorescence
Fluorescence consistency in labeled biomolecules; quenching mitigation

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